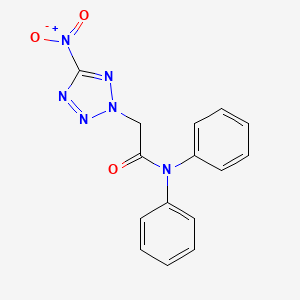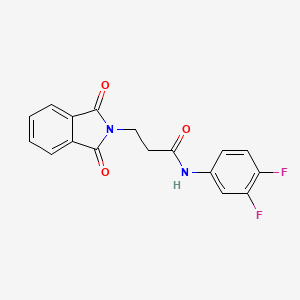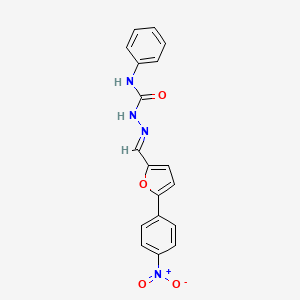
5-(4-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives like 5-(4-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone involves the reaction of 5-nitro-2-furaldehyde or its analogs with semicarbazides. This process yields semicarbazone derivatives with varied substituents that exhibit different biological activities. The E-configuration of these compounds is confirmed through NMR-NOE experiments, highlighting the stereochemical aspect of the synthesis (Cerecetto et al., 2000).
Molecular Structure Analysis
The molecular structure of semicarbazone derivatives is crucial for their biological activity. X-ray diffraction studies provide insights into the crystal structure, showcasing how the ligand's coordination through sulfur atom and azomethine nitrogen atom influences the compound's reactivity and biological properties. For similar compounds, single-crystal X-ray diffraction has determined structures, which can be pivotal in understanding the activity of 5-(4-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone derivatives (Ilies et al., 2013).
Chemical Reactions and Properties
Semicarbazone derivatives undergo various chemical reactions based on their functional groups, affecting their biological activity. The presence of the nitro group and the semicarbazone moiety plays a significant role in the chemical reactivity, including redox reactions and interactions with biomolecules. The thermal decomposition studies of related compounds can also provide insights into their stability and reactivity under physiological conditions (Stojčeva-Radovanović & Milić, 1987).
Physical Properties Analysis
The physical properties of 5-(4-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone, such as solubility, melting point, and stability, are influenced by its molecular structure. Thermal analysis techniques like DTA, DSC, and TG can determine the compound's stability and decomposition temperature, providing essential information for its formulation and potential application (Stojčeva-Radovanović & Milić, 1987).
Chemical Properties Analysis
The chemical properties of 5-(4-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone, including reactivity, potential for redox reactions, and interaction with biological targets, are closely related to its structure. The nitro group and semicarbazone moiety are critical for its antimicrobial and possibly antitrypanosomal activity, with structure-activity relationship studies highlighting the importance of these groups in medicinal applications (Cerecetto et al., 2000).
Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Activity
Research has explored derivatives of hydrazones, including those related to 5-(4-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone, for their antimicrobial properties. A study highlighted the synthesis of novel methyl 4-phenylpicolinoimidate derivatives, evaluating their antimicrobial and tuberculostatic activities. It was found that certain compounds exhibited significant activity against Gram-positive bacteria and demonstrated promising results as starting points for antimicrobial and anti-tuberculosis drug development (Gobis et al., 2022).
Antiparasitic Activity
The antiparasitic potential of 5-nitro-2-furaldehyde semicarbazones and related compounds has been examined, particularly against Trypanosoma cruzi, the causative agent of Chagas' disease. Research using 3D-QSAR models and SIMCA methodology found correlations between the physico-chemical properties of nitrofurazones and their trypanocidal activity, providing insights for novel drug design against Chagas' disease (Martínez-Merino & Cerecetto, 2001).
Antitumor Activity
Studies on phenylhydrazone derivatives of 5-nitro-2-furaldehyde have shown a notable increase in antitumor activity against L-1210 murine leukemia in vitro, correlated with the electron deficiency of the aromatic ring. This suggests a potential mechanism of action for these compounds in both antibacterial and antitumor efficacy, emphasizing the importance of drug reduction in their activity (Newman, Strauss, & Renfrow, 1982).
Propiedades
IUPAC Name |
1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-18(20-14-4-2-1-3-5-14)21-19-12-16-10-11-17(26-16)13-6-8-15(9-7-13)22(24)25/h1-12H,(H2,20,21,23)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZAXVKAUQJAIW-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

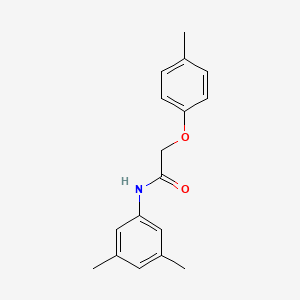
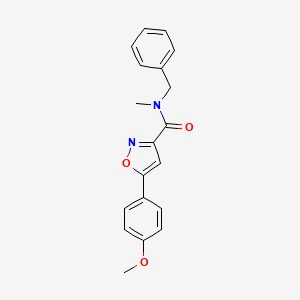
![N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)
![5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5524334.png)
![[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)
![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)
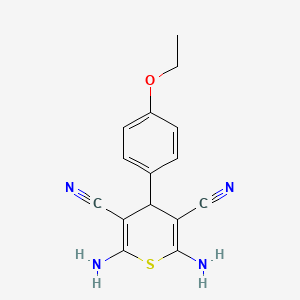
![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)
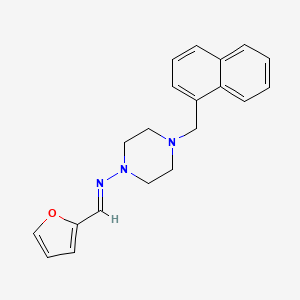
![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)
![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)
